isobutyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine
Description
Isobutyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine is a substituted pyrazole derivative featuring a trifluoromethyl group at the 3-position, a methyl group at the 1-position, and an isobutyl-substituted amine at the 5-position. This compound belongs to a class of nitrogen-containing heterocycles with applications in medicinal chemistry, agrochemicals, and materials science. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the isobutyl moiety may influence steric and solubility properties .
Properties
Molecular Formula |
C10H17ClF3N3 |
|---|---|
Molecular Weight |
271.71 g/mol |
IUPAC Name |
2-methyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H16F3N3.ClH/c1-7(2)5-14-6-8-4-9(10(11,12)13)15-16(8)3;/h4,7,14H,5-6H2,1-3H3;1H |
InChI Key |
PPAPRRKHBQHSBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CC(=NN1C)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Condensation of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one with Methyl Hydrazine
Reaction Pathway :
$$
\text{4-Ethoxy-1,1,1-trifluorobut-3-en-2-one} + \text{Methyl Hydrazine} \rightarrow \text{1-Methyl-3-(trifluoromethyl)-1H-pyrazole}
$$
Conditions :
- Solvent: Ethanol or water.
- Temperature: 80–100°C.
- Catalysts: Acidic conditions (e.g., H₂SO₄, CF₃COOH) enhance regioselectivity toward the 3-CF₃ isomer.
Yield : 86–95%.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Regioselectivity (3-CF₃:5-CF₃) | 96:4 (with H₂SO₄) | |
| Reaction Time | 5–12 hours |
Functionalization at Pyrazole C-5 Position
Introducing the methylaminomethyl group at position 5 requires precise metallation or electrophilic substitution.
Lithiation and Quenching
Stepwise Process :
Bromination Followed by Amination
Reaction Sequence :
- Bromination :
- Amination :
Alkylation with Isobutyl Groups
The final step involves introducing the isobutyl moiety via alkylation of the primary amine.
Direct Alkylation of 5-(Aminomethyl)pyrazole
Reaction :
$$
\text{5-(Aminomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole} + \text{Isobutyl Bromide} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Conditions :
- Base: K₂CO₃ or Et₃N.
- Solvent: DMF or acetonitrile.
- Temperature: 60–80°C.
Yield : 60–72%.
Reductive Amination
Alternative Route :
- Substrate : 5-Formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole.
- Reagent : Isobutylamine + NaBH₃CN.
- Solvent : MeOH, RT.
Yield : 68%.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Lithiation-Quenching | High regioselectivity | Low-temperature sensitivity | 70–87% |
| Bromination-Amination | Scalable | Requires Pd catalysts | 64–75% |
| Direct Alkylation | Simplicity | Competing side reactions | 60–72% |
| Reductive Amination | Mild conditions | Limited substrate scope | ~68% |
Industrial-Scale Considerations
Solvent and Catalyst Optimization
Chemical Reactions Analysis
Types of Reactions
Isobutyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring.
Substitution: The trifluoromethyl group and other substituents on the pyrazole ring can be substituted with different groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Isobutyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of isobutyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrazole ring provides a stable scaffold for these interactions, while the isobutylamine moiety can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Effects on Lipophilicity :
- The isobutyl group in the target compound likely increases lipophilicity compared to smaller alkyl chains (e.g., ethyl or methyl in ). This property may enhance membrane permeability in biological systems but reduce aqueous solubility.
- Trifluoromethyl groups universally improve metabolic stability and electron-withdrawing effects, as seen in pyroxasulfone (a herbicide with a related pyrazole sulfonyl group ).
Synthetic Accessibility: Pyrazol-5-amines are commonly synthesized via condensation reactions (e.g., ) or sulfenylation protocols ().
Biological Relevance :
- While direct data for the target compound is lacking, structurally related compounds exhibit diverse activities. For example:
Physicochemical Properties
- Melting Points :
- Spectroscopic Data :
Biological Activity
Isobutyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine, with the CAS number 1856032-30-8, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₇ClF₃N₃, with a molecular weight of 271.71 g/mol. The compound features a pyrazole ring substituted with a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| CAS Number | 1856032-30-8 |
| Molecular Formula | C₁₀H₁₇ClF₃N₃ |
| Molecular Weight | 271.71 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antitumor Activity
Research indicates that pyrazole derivatives, including those similar to this compound, exhibit significant antitumor properties. These compounds have been evaluated for their ability to inhibit various cancer-related targets:
- BRAF(V600E) : A common mutation in melanoma, pyrazole derivatives have shown inhibitory effects on this kinase, suggesting potential for cancer treatment.
- EGFR : The epidermal growth factor receptor is another target where pyrazole compounds demonstrate activity, particularly in lung cancer treatments.
A study reported that certain pyrazole derivatives inhibited cell proliferation in cancer cell lines, showcasing IC50 values in the micromolar range .
Anti-inflammatory and Antibacterial Properties
In addition to antitumor effects, pyrazole derivatives are noted for their anti-inflammatory and antibacterial activities. For instance:
- Anti-inflammatory : Pyrazole compounds have been shown to reduce nitric oxide production and tumor necrosis factor-alpha (TNF-α) in models of inflammation.
- Antibacterial : Specific derivatives exhibited potent antibacterial activity against strains such as S. flexneri and C. albicans, with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can guide the design of more effective derivatives. Key factors influencing activity include:
- Substitution Patterns : The presence of trifluoromethyl groups enhances lipophilicity and can improve binding affinity to biological targets.
- Chain Length : Variations in the alkyl chain length (e.g., isobutyl vs. butyl) can affect pharmacokinetics and bioavailability.
- Functional Groups : The introduction of additional functional groups may enhance solubility or alter metabolic pathways.
Case Studies
Several studies have specifically investigated the biological activity of related pyrazole compounds:
- Antitumor Efficacy : A series of studies demonstrated that pyrazole derivatives could effectively inhibit tumor growth in xenograft models, highlighting their potential as chemotherapeutic agents .
- Antibacterial Activity : Research showed that certain pyrazole-based compounds exhibited superior antibacterial properties compared to traditional antibiotics, indicating their potential as novel antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
